molecular formula C38H33NO5 B12509014 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)oxy-butanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)oxy-butanoic acid

Cat. No.: B12509014
M. Wt: 583.7 g/mol
InChI Key: JARBLLDDSTVWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Thr(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-threonine (triphenylmethyl) ester, is a derivative of the amino acid threonine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino terminus, while the Trt group protects the hydroxyl side chain of threonine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(Trt)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the hydroxyl group using triphenylmethyl chloride (Trt-Cl) in the presence of a base such as pyridine. The amino group is then protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane (DCM) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of Fmoc-Thr(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Thr(Trt)-OH undergoes several types of reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU or DIC in DMF.

    Cleavage: TFA, TIS, and water.

Major Products Formed

The major products formed from these reactions include deprotected threonine derivatives and peptide chains with threonine residues .

Scientific Research Applications

Fmoc-Thr(Trt)-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-Thr(Trt)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Trt group protects the hydroxyl side chain of threonine. The removal of these protecting groups under specific conditions allows for the formation of peptide bonds and the synthesis of desired peptide sequences .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Thr(Trt)-OH is unique due to its specific protection of the threonine hydroxyl group, which is crucial for the synthesis of peptides containing threonine residues. Its stability and ease of removal under mild conditions make it a preferred choice in SPPS .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBLLDDSTVWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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